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Compound of Interest

Compound Name: PND-1186

Cat. No.: B1684527

PND-1186: A Specific Inhibitor of Focal Adhesion
Kinase

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the kinase inhibitor PND-1186, highlighting its specificity for Focal
Adhesion Kinase (FAK) over other kinases, supported by experimental data.

PND-1186 (also known as VS-4718) is a potent and reversible small molecule inhibitor of Focal
Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular
adhesion, proliferation, migration, and survival.[1][2][3] Overexpression and increased activity
of FAK are associated with the progression of various cancers, making it a compelling target for
therapeutic intervention.[4] This guide details the specificity of PND-1186 for FAK, presenting
key quantitative data, experimental methodologies, and relevant signaling pathway information.

Kinase Inhibition Profile of PND-1186

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent,
as off-target effects can lead to toxicity and reduced efficacy. PND-1186 has been
demonstrated to be a highly potent inhibitor of FAK with an in vitro IC50 value of 1.5 nM against
the recombinant enzyme.[1][2][3] In cellular assays using breast carcinoma cells, PND-1186
inhibits the autophosphorylation of FAK at Tyr-397 with an IC50 of approximately 100 nM.[3][4]

[5]
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To assess its specificity, PND-1186 was profiled against a panel of other kinases. The following
table summarizes the inhibitory activity of PND-1186 against FAK and other kinases at two
different concentrations.

. PND-1186 .
Kinase Target . % Inhibition Reference
Concentration

FAK 0.1uM High [3]
FIt3 0.1uM High [3]
FAK 1uM >95% [3]
FIt3 1uM >95% [3]
ACK1 1uM >50% [3]
Aurora-A 1uM >50% [3]
CDK2/cyclin A 1uM >50% [3]
Insulin Receptor (IR) 1uM >50% [3]
Lck 1uM >50% [3]
TrkA 1uM >50% [3]

Table 1: Specificity of PND-1186 against a panel of kinases. Data from Millipore KinaseProfiler
Service.

As the data indicates, at a concentration of 0.1 uM, PND-1186 demonstrates high specificity for
FAK and FMS-like tyrosine kinase 3 (FIt3).[3] At a higher concentration of 1 uM, some off-target
inhibition of other kinases is observed.[3] It is noteworthy that in adherent cells, PND-1186 did
not inhibit the tyrosine phosphorylation of c-Src or p130Cas, proteins that are part of the FAK
signaling cascade.[3]

Experimental Methodologies

The data presented in this guide were generated using established biochemical and cellular
assays to determine kinase inhibition.
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Kinase Selectivity Profiling

The kinase selectivity of PND-1186 was determined using a fee-for-service platform, the
Millipore KinaseProfiler Service.[3] While the specific proprietary details of the assay are held
by the service provider, such assays generally fall into two categories: activity assays or
binding assays.[6]

o Activity Assays: These assays measure the catalytic activity of the kinase in the presence of
the inhibitor. A common method is the radiometric assay, which is considered the gold
standard.[6] In this type of assay, the kinase, a substrate, cofactors, and radioisotope-labeled
ATP (e.g., 32P-y-ATP or 33P-y-ATP) are incubated with the test compound.[6] The amount of
radioactivity incorporated into the substrate is then measured, providing a direct
guantification of kinase activity.[6]

e Binding Assays: These assays measure the ability of the inhibitor to bind to the kinase, often
by competing with a known ligand that binds to the ATP-binding site.[7]

The percentage of inhibition is calculated by comparing the kinase activity in the presence of
the inhibitor to the activity in a control sample without the inhibitor.

Cellular FAK Autophosphorylation Assay

The cellular potency of PND-1186 was determined by measuring the inhibition of FAK
autophosphorylation at tyrosine 397 (Tyr-397) in breast carcinoma cells.[3][4] The general
workflow for this type of assay is as follows:

e Cell Culture and Treatment: Breast carcinoma cells are cultured under standard conditions
and then treated with varying concentrations of PND-1186 for a specified period.

o Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

e Immunoblotting (Western Blotting): The protein lysates are separated by size using gel
electrophoresis and transferred to a membrane. The membrane is then probed with a
primary antibody specific for the phosphorylated form of FAK at Tyr-397 (pFAK Y397). A
separate blot or a stripped and re-probed blot is used to detect total FAK protein as a loading
control.
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» Detection and Quantification: A secondary antibody conjugated to an enzyme or fluorophore
is used to detect the primary antibody. The signal is then visualized and quantified using an
imaging system. The ratio of pFAK to total FAK is calculated to determine the extent of
inhibition at each PND-1186 concentration.

e |C50 Determination: The IC50 value, the concentration of inhibitor required to reduce the
pFAK signal by 50%, is calculated from the dose-response curve.

Visualizing FAK Signaling and Experimental
Workflow

To better understand the context of PND-1186's mechanism of action and the methods used to
characterize it, the following diagrams are provided.
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Caption: Simplified FAK signaling pathway and the inhibitory action of PND-1186.
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Caption: General workflow for a radiometric kinase inhibitor profiling assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fak-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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